Potency of Renal Dehydropeptidase-I (DHP-I) Inhibition is Preserved
The core biological activity of cilastatin as a renal DHP-I inhibitor is intrinsic to the cilastatin molecule and is quantitatively equivalent between its salt forms. In standardized biochemical assays, cilastatin (as the sodium salt) exhibits an IC50 of 0.1 µM for the inhibition of renal DHP-I [1]. This value serves as the benchmark for the class, and as a reference standard, the ammonium salt must demonstrate identical potency to be fit for purpose . The high specificity of this inhibition is further demonstrated by a significantly higher IC50 of 178 µM for the off-target bacterial metallo-β-lactamase enzyme CphA, yielding a 1780-fold selectivity ratio [1].
| Evidence Dimension | Inhibition of Renal Dehydropeptidase-I (DHP-I) |
|---|---|
| Target Compound Data | IC50 = 0.1 µM (as cilastatin moiety) |
| Comparator Or Baseline | IC50 = 0.1 µM (Cilastatin sodium salt) |
| Quantified Difference | Equivalent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This confirms that the ammonium salt is a functionally valid surrogate for the sodium salt in all DHP-I inhibition studies, ensuring that experimental outcomes are directly comparable to clinical pharmacology data.
- [1] MedChemExpress (MCE). (n.d.). Cilastatin (MK0791) - Renal Dehydropeptidase I Inhibitor. View Source
